Prop-2-en-1-yl hydroxyacetate

Description

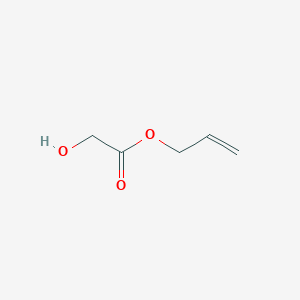

Prop-2-en-1-yl hydroxyacetate (systematic name: allyl glycolate) is an ester derived from hydroxyacetic acid (glycolic acid) and allyl alcohol. Its molecular formula is C₅H₈O₃, with a molecular weight of 116.12 g/mol. Structurally, it consists of a hydroxyacetate moiety (HOCH₂COO⁻) esterified with a prop-2-en-1-yl (allyl) group (CH₂=CHCH₂–).

Properties

CAS No. |

4704-23-8 |

|---|---|

Molecular Formula |

C5H8O3 |

Molecular Weight |

116.11 g/mol |

IUPAC Name |

prop-2-enyl 2-hydroxyacetate |

InChI |

InChI=1S/C5H8O3/c1-2-3-8-5(7)4-6/h2,6H,1,3-4H2 |

InChI Key |

UVIZKKLXYCUTJB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl glycolate can be synthesized through several methods. One common approach involves the esterification of glycolic acid with allyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Glycolic Acid+Allyl Alcohol→Allyl Glycolate+Water

Another method involves the reaction of allyl chloride with sodium glycolate. This reaction is typically carried out in an aqueous medium and requires a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of allyl glycolate often involves the esterification of glycolic acid with allyl alcohol in the presence of an acid catalyst. The reaction is typically conducted in large reactors under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester functionality undergoes hydrolysis under acidic or basic conditions, yielding prop-2-en-1-yl alcohol and hydroxyacetic acid (glycolic acid).

Reaction Conditions

-

Catalytic Acid/Alkaline Conditions : Similar to allyl acetate hydrolysis (C₆H₁₀O₂ → allyl alcohol + acetic acid) .

-

Mechanism : Nucleophilic attack on the ester carbonyl, followed by cleavage of the oxygen-carbon bond.

Product Analysis

| Reactant | Products | Key Feature |

|---|---|---|

| Prop-2-en-1-yl hydroxyacetate | Prop-2-en-1-yl alcohol + glycolic acid | Liberation of hydroxyacetic acid |

Oxidation of the Hydroxyl Group

The hydroxyl group in the hydroxyacetate moiety can be oxidized to a carbonyl group, forming a ketone ester. This reaction mirrors oxidation pathways observed in methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate.

Reaction Conditions

-

Reagents : Oxidizing agents like KMnO₄ or CrO₃ in acidic media.

-

Mechanism : Protonation of the hydroxyl group → formation of a good leaving group → oxidation to a carbonyl.

Product Analysis

| Starting Material | Oxidized Product | Functional Group Change |

|---|---|---|

| Hydroxyacetate ester | Ketone ester (RC=O) | -OH → -CO |

Substitution Reactions

The ester group can participate in nucleophilic substitution, particularly under catalytic conditions. For example, reaction with hydrogen chloride yields prop-2-en-1-yl chloride, analogous to allyl acetate substitution .

Reaction Conditions

-

Reagents : HCl gas, catalytic conditions.

-

Mechanism : Acid-catalyzed cleavage of the ester followed by nucleophilic displacement.

Product Analysis

| Reactant | Product | Key Transformation |

|---|---|---|

| Prop-2-en-1-yl hydroxyacetate | Prop-2-en-1-yl chloride + acetic acid | Substitution of -OAc with -Cl |

Allylic Reactivity

The conjugated double bond in the prop-2-en-1-yl group enables allylic reactions, such as epoxidation or dihydroxylation. For example, epoxidation with peracids or osmium tetroxide can yield epoxides or diols, respectively.

Reaction Conditions

-

Epoxidation : mCPBA (meta-chloroperbenzoic acid).

-

Dihydroxylation : OsO₄, NMO (N-methylmorpholine N-oxide).

Product Analysis

| Reaction Type | Product | Functional Group Added |

|---|---|---|

| Epoxidation | Epoxide (cyclic ether) | -O- bridge |

| Dihydroxylation | Vicinal diol | -OH groups at adjacent carbons |

Catalytic Transformations

Palladium-catalyzed reactions, such as those studied in allyl systems , may enable chain-walking or carbonyl formation. For example, oxidative cleavage of the allyl group could yield carbonyl compounds.

Reaction Conditions

-

Reagents : Pd catalysts, oxidants (e.g., O₂).

-

Mechanism : Oxidative cleavage of the double bond via palladium intermediates.

Product Analysis

| Starting Material | Product | Key Transformation |

|---|---|---|

| Allyl group (CH₂=CHCH₂) | Carbonyl compound (RC=O) | Cleavage of double bond |

Thermally Induced Rearrangements

The compound may undergo thermal rearrangements, such as Claisen or Cope rearrangements, depending on its structure. For instance, ester groups in allylic systems can participate in -sigmatropic shifts.

Reaction Conditions

-

Temperature : Elevated temperatures (150–250°C).

-

Mechanism : Concerted reorganization via six-membered transition states.

Product Analysis

| Rearrangement Type | Product | Key Feature |

|---|---|---|

| Claisen rearrangement | γ,δ-unsaturated carbonyl compound | Shift of ester group |

Scientific Research Applications

Allyl glycolate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Widely used in the fragrance and flavor industry to enhance the scent and taste of consumer products.

Mechanism of Action

The mechanism of action of allyl glycolate involves its interaction with various molecular targets and pathways. In the fragrance industry, its pleasant aroma is due to its ability to bind to olfactory receptors in the nose, triggering a sensory response. In biological systems, allyl glycolate may interact with enzymes and proteins, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved in these interactions are still under investigation.

Comparison with Similar Compounds

Key Differences:

Structure and Reactivity :

- Methyl glycolate lacks the allyl group, making it less reactive toward addition or polymerization compared to prop-2-en-1-yl hydroxyacetate.

- The methyl ester group is smaller and less sterically hindered, favoring applications in solvents or mild chemical intermediates.

Hazard Profile :

- Methyl glycolate’s safety data sheet (SDS) highlights risks such as respiratory irritation and the need for first-aid measures upon inhalation . Allyl esters like prop-2-en-1-yl hydroxyacetate are likely more hazardous due to the reactive allyl group, which may increase toxicity or flammability.

Applications :

- Methyl glycolate is used in cosmetics and pharmaceuticals as a mild exfoliant or solvent. Prop-2-en-1-yl hydroxyacetate’s hypothetical applications could involve specialty polymers or fragrance components, leveraging its unsaturated bond.

Comparison with 4-(Prop-2-en-1-yl)phenyl Acetate (Chavicyl Acetate)

Chemical Name : 4-(Prop-2-en-1-yl)phenyl acetate

CAS Number : 61499-22-7

Molecular Formula : C₁₇H₂₀O₂

Molecular Weight : 256.34 g/mol

Key Differences:

Structural Complexity :

- Chavicyl acetate incorporates a phenyl ring and a longer carbon chain, contributing to its strong, spicy odor used in betel products. Prop-2-en-1-yl hydroxyacetate lacks aromaticity, resulting in a simpler odor profile.

Functional Groups: The hydroxyacetate group in prop-2-en-1-yl hydroxyacetate provides a polar hydroxyl site for hydrogen bonding, absent in chavicyl acetate.

Applications :

- Chavicyl acetate is primarily used in fragrances and traditional preparations. Prop-2-en-1-yl hydroxyacetate’s applications may skew toward industrial synthesis or biodegradable polymers due to its hydroxyl and allyl groups.

Comparison with 3-(Prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine Derivatives

Relevance : discusses 3-(prop-2-en-1-yl) thiazol-imine derivatives as angiotensin II receptor antagonists .

Key Differences:

Bioactivity :

- The prop-2-en-1-yl group in thiazol-imine derivatives contributes to hydrogen bonding and hydrophobic interactions with protein targets (e.g., angiotensin II receptor). In prop-2-en-1-yl hydroxyacetate, the allyl group may enhance membrane permeability but lacks direct pharmacological evidence.

Structural Role :

- In pharmaceuticals, the allyl group is part of a heterocyclic scaffold, enabling precise receptor binding. In prop-2-en-1-yl hydroxyacetate, the allyl group is ester-linked, limiting its role to chemical reactivity rather than targeted bioactivity.

Research Findings and Implications

- Pharmacological Potential: The allyl group in thiazol-imine derivatives demonstrates high affinity for angiotensin II receptors, suggesting that prop-2-en-1-yl hydroxyacetate’s allyl moiety could be explored for drug delivery or prodrug designs .

- Safety Considerations : Methyl glycolate’s hazard profile underscores the need for rigorous safety testing of prop-2-en-1-yl hydroxyacetate, particularly regarding inhalation and dermal exposure .

- Industrial Relevance : The structural simplicity of prop-2-en-1-yl hydroxyacetate compared to chavicyl acetate may favor its use in biodegradable plastics or cross-linking agents, though experimental validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.